CMK
Overview
Description
Carbon mesostructured from Korea (CMK) refers to a family of ordered mesoporous carbons, including this compound-1 and this compound-3. These materials are synthesized using hard templates such as mesoporous silica (MCM-48 and SBA-15) and are known for their high surface area, uniform pore size, and excellent thermal stability .
Preparation Methods
The synthesis of CMK materials typically involves a hard-templating method. The process begins with the preparation of a mesoporous silica template (e.g., MCM-48 or SBA-15). The template is then impregnated with a carbon precursor, such as sucrose, which is subsequently polymerized and carbonized at high temperatures. After carbonization, the silica template is removed using hydrofluoric acid or sodium hydroxide, leaving behind the mesoporous carbon structure .
Industrial production methods for this compound materials follow similar principles but are optimized for scalability and cost-effectiveness. These methods may involve continuous processes and the use of alternative carbon sources to reduce production costs .
Chemical Reactions Analysis
CMK materials undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound-3 can be modified with metal nanoparticles, such as iron oxide, to enhance its hydrogen storage capacity . The incorporation of metal species is typically achieved through wetness impregnation, where the metal precursor is introduced into the mesoporous carbon structure and subsequently reduced to form nanoparticles .
Common reagents used in these reactions include metal salts (e.g., iron nitrate) and reducing agents (e.g., sodium borohydride). The major products formed from these reactions are metal-modified this compound materials with enhanced catalytic or adsorption properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of CMK materials depends on their specific application. In hydrogen storage, the high surface area and uniform pore size of this compound materials facilitate the physisorption of hydrogen molecules . When used as catalysts, the metal nanoparticles supported on this compound materials provide active sites for catalytic reactions, enhancing reaction rates and selectivity .
In biofuel cells, this compound-3 serves as a support for enzyme immobilization, improving the stability and activity of the enzymes involved in the electrochemical reactions . The mesoporous structure of this compound materials allows for efficient mass transport and electron transfer, contributing to the overall performance of the biofuel cell .
Comparison with Similar Compounds
CMK materials are often compared to other mesoporous materials, such as mesoporous silica (e.g., SBA-15) and metal-organic frameworks (MOFs). While mesoporous silica materials also have high surface areas and uniform pore sizes, this compound materials offer superior thermal stability and electrical conductivity . Additionally, this compound materials can be easily modified with metal nanoparticles, enhancing their catalytic and adsorption properties .
Similar compounds to this compound materials include:
Mesoporous Silica (e.g., SBA-15): Known for its high surface area and uniform pore size but lacks the thermal stability and electrical conductivity of this compound materials.
Metal-Organic Frameworks (MOFs): Highly porous materials with tunable pore sizes and functional groups but may suffer from lower thermal stability compared to this compound materials.
Activated Carbon: Widely used for adsorption applications but typically has a less ordered pore structure and lower surface area compared to this compound materials.
Properties
IUPAC Name |
1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFTNQHGSITLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586567 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-90-5 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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